molecular formula C8H6F3N B1398696 2-(Trifluoromethyl)-5-vinylpyridine CAS No. 1133879-76-1

2-(Trifluoromethyl)-5-vinylpyridine

Cat. No. B1398696
M. Wt: 173.13 g/mol
InChI Key: AIHPVJCBRPRENO-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMP) and their derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of TFMP derivatives involves various methods. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .


Molecular Structure Analysis

The molecular structure and fundamental vibrational frequencies of similar compounds have been obtained from density functional theory (DFT) B3LYP and LSDA methods with 6-311++G (d,p) basis set calculations .


Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

1. Catalyst-Free Cycloaddition Reactions

2-(Trifluoromethyl)-5-vinylpyridine has been utilized in catalyst-free cycloaddition reactions. A study by (Hou Gui et al., 2018) reports a self-catalyzed [3+2] cycloaddition reaction of α-(trifluoromethyl)imines with vinylpyridines. This reaction is notable for its efficiency in producing trifluoromethyl-spiro[pyrrolidin-3,2'-oxindoles], a compound with potential biological relevance.

2. Double Carbon-Hydrogen Bond Activation

In the field of organometallic chemistry, 2-(Trifluoromethyl)-5-vinylpyridine is a key player. (K. A. Azam et al., 2008) have described the double carbon-hydrogen bond activation of this compound. Their research led to the synthesis of unique pentaruthenium and triruthenium complexes, demonstrating the compound's versatility in forming complex metal structures.

3. Synthesis of Functionalized Tri(pyridinium) Compounds

The compound's role in the synthesis of functionalized tri(pyridinium) compounds is highlighted in a study by (N. Gusarova et al., 2008). The researchers used it to react chemoselectively with tosylates and triflates, resulting in the formation of tri(pyridinium) triflates and tosylates with high efficiency.

4. Chiral Phosphine Catalysis

Chiral phosphine catalysis is another application area. (Cong Qin et al., 2018) conducted research where 2-vinylpyridines, including 2-(Trifluoromethyl)-5-vinylpyridine, were activated using a chiral phosphine catalyst. This resulted in a variety of chiral pyridine building blocks, demonstrating the compound’s utility in stereoselective synthesis.

5. Radical Trifluoromethylation

(Yi‐Feng Wang et al., 2014) described the radical trifluoromethylation of vinyl azides, including 2-(Trifluoromethyl)-5-vinylpyridine, leading to the formation of α-trifluoromethyl azines. This process is significant for the production of fluorine-containing molecules, which are important in pharmaceuticals and materials science.

Safety And Hazards

While specific safety data for “2-(Trifluoromethyl)-5-vinylpyridine” is not available, similar compounds like 2-(Trifluoromethyl)acrylic acid are known to cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . For instance, Fuzuloparib, a novel orally available small molecule PARP inhibitor, exhibits higher stability and lower inter-individual variability than other PARP inhibitors by introducing the trifluoromethyl group into its chemical structure .

properties

IUPAC Name

5-ethenyl-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N/c1-2-6-3-4-7(12-5-6)8(9,10)11/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHPVJCBRPRENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726209
Record name 5-Ethenyl-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)-5-vinylpyridine

CAS RN

1133879-76-1
Record name 5-Ethenyl-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2 g of 5-bromo-2-(trifluoromethyl)pyridine was dissolved in DMF:THF (3:1, 12 mL). vinyltributyltin (3 g) and tetrakis(triphenylphosphine)palladium (135 mg) were added to this solution. The reaction mixture was degassed and purged with nitrogen for 5 min and then heated at 100° C. for 2 h. at which point the reaction was found complete (monitored by TLC). The reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate and evaporated under reduced pressure (Caution: product may be volatile) and the residue was purified by SiO2 chromatography (100-200 mesh, eluent: hexane-ethyl acetate gradient). The requisite fractions were concentrated below 40° C. under reduced pressure to obtain 20.3 g of 2-(trifluoromethyl)-5-vinylpyridine as oil.
Quantity
2 g
Type
reactant
Reaction Step One
Name
DMF THF
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
135 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

2 g of 5-bromo-2-(trifluoromethyl)pyridine was dissolved in DMF:THF (3:1, 12 mL). vinyltributyltin (3 g) and tetrakis (triphenylphosphine)palladium (135 mg) were added to this solution. The reaction mixture was degassed and purged with nitrogen for 5 min and then heated at 100° C. for 2 h. at which point the reaction was found complete (monitored by TLC). The reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate and evaporated under reduced pressure (Caution: product may be volatile) and the residue was purified by SiO2 chromatography (100-200 mesh, eluent: hexane-ethyl acetate gradient). The requisite fractions were concentrated below 40° C. under reduced pressure to obtain 20.3 g of 2-(trifluoromethyl)-5-vinylpyridine as oil.
Quantity
2 g
Type
reactant
Reaction Step One
Name
DMF THF
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis (triphenylphosphine)palladium
Quantity
135 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The title compound was prepared by following general procedure 2. 5-Bromo-2-trifluoromethyl pyridine (2.0 g, 8.8 mmol) was dissolved in DMF:THF (3:1, 12 mL). Tributylvinyltin (3.0 g, 9.68 mmol) and Pd(PPh3)4 (0.135 g, 0.11 mmol) was added to this solution at RT under nitrogen and was heated at 100° C. for 2 h. After completion of the reaction (TLC), the reaction mixture was cooled to RT and diluted with water (120 mL) and extracted with ethyl acetate (3×100 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure using rotary evaporator below 40° C. The crude was purified through column chromatography (2% ethylacetate:hexane in silica 100-200 mesh, Diameter of column—5.0 cm, Height of silica—approx. 5 inch) to provide 2-(trifluoromethyl)-5-vinylpyridine as a light yellow oil (0.8 g, 52% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Name
DMF THF
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0.135 g
Type
catalyst
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A suspension of methyltriphenylphosphonium bromide (24.4 g, 68.4 mmol) in THF (150 mL) at −78° C. under an atmosphere of nitrogen was added 2.5 M of n-butyllithium in hexane (27 mL, 67.5 mmol) during a period of 12 mins. The reaction was warmed to room temperature to give a deep red ylide solution. To the ylide solution, cooled in ice, was introduced a solution of 6-(trifluoromethyl)nicotinaldehyde (10 g, 57 mmol) in THF (50 mL). The reaction mixture was warmed to room temperature and stirred for 3 hours. The result suspension was heated to 60° C. over 30 minutes and then stirred at 60° C. for 1 hour. After cooling, the mixture was diluted with water (400 mL), and extracted with EtOAc. The organic layer was washed with brine, dried (MgSO4), and concentrated. The residue was purified by silica gel column (0-10% EtOAc/hexane) to afford title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
24.4 g
Type
catalyst
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Trifluoromethyl)-5-vinylpyridine
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-(Trifluoromethyl)-5-vinylpyridine

Citations

For This Compound
1
Citations
L Lv, CJ Li - Chemical Science, 2021 - pubs.rsc.org
Umpolung (polarity reversal) tactics of aldehydes/ketones have greatly broadened carbonyl chemistry by enabling transformations with electrophilic reagents and deoxygenative …
Number of citations: 14 pubs.rsc.org

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